molecular formula C8H12N2O2 B118920 3-Isobutyl-1H-pyrazole-5-carboxylic acid CAS No. 92933-49-8

3-Isobutyl-1H-pyrazole-5-carboxylic acid

Cat. No. B118920
CAS RN: 92933-49-8
M. Wt: 168.19 g/mol
InChI Key: OCAWPZXEVMMJMI-UHFFFAOYSA-N
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Description

“3-Isobutyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H12N2O2 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 5-isobutyl-1H-pyrazole-3-carboxylic acid . It is stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for “3-Isobutyl-1H-pyrazole-5-carboxylic acid” is 1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) . The InChI key is OCAWPZXEVMMJMI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-Isobutyl-1H-pyrazole-5-carboxylic acid” is a solid substance .

Scientific Research Applications

Functionalization Reactions

1H-pyrazole-3-carboxylic acid, a related compound, has been studied for its potential in various functionalization reactions. These studies reveal the compound's versatility in forming different products through reactions with other chemical agents. For example, it has been converted into corresponding carboxamides and carboxylates with good yields, demonstrating its utility in synthesizing a range of chemical structures (Yıldırım, Kandemirli, & Demir, 2005), (Yıldırım & Kandemirli, 2006).

Synthesis of Novel Compounds

Studies have explored the synthesis of new chemical structures using derivatives of 1H-pyrazole-3-carboxylic acid. These include the creation of novel azides and triazoles, highlighting the potential of these compounds in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Coordination Complexes

Research on pyrazole-dicarboxylate acid derivatives has led to the synthesis and characterization of coordination complexes with metals like Cu, Co, and Zn. These complexes have interesting structural properties and potential applications in fields like catalysis (Radi et al., 2015).

Antibacterial Activities

Some derivatives of 1H-pyrazole-3-carboxylic acid have been evaluated for their antibacterial activities, showing promising inhibitor effects on various microorganisms. This opens possibilities for the development of new antibacterial agents (Akbas, Berber, Şener, & Hasanov, 2005).

Optical Nonlinearity

N-substituted derivatives of 1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating potential applications in optical limiting technologies (Chandrakantha et al., 2013).

properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAWPZXEVMMJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutyl-1H-pyrazole-5-carboxylic acid

CAS RN

92933-49-8
Record name 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Isobutyl-1H-pyrazol-3-carboxylic acid ethyl ester (16.2 g, 83 mmol) and 1M NaOH solution (173 ml, 173 mmol) were dissolved in 1,4-dioxan (260 ml) and the reaction was stirred at room temperature under nitrogen for 64 hours. The reaction mixture was adjusted to pH 7 using concentrated hydrochloric acid, and concentrated under reduced pressure. Water (500 ml) was added, the slurry was adjusted to pH 1 with concentrated hydrochloric acid and the aqueous phase was extracted with ethyl acetate (5×300 ml). The combined organic extracts were dried over MgSO4 and the solvent was removed under reduced pressure to give 5-isobutyl-1H-pyrazol-3-carboxylic acid (10 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=12.72-12.90 (1H, brs), 6.39 (1H, s), 2.39-2.43 (2H, d), 1.77-1.86 (1H, m), 0.78-0.83 (6H, d) ppm. LRMS (electrospray): m/z [M+Na]+ 191, [2M+Na]+ 359, [M−H]+ 167, [2M−H]+ 335.
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
173 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Moarbess, C Deleuze-Masquefa, V Bonnard… - Bioorganic & medicinal …, 2008 - Elsevier
… Dimer 8 resulted from the bimolecular condensation of the 3-isobutyl-1H-pyrazole-5-carboxylic acid, in presence of thionyl chloride in 80% overall yield. Product 8 was coupled with …
Number of citations: 133 www.sciencedirect.com

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